N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
The compound N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a benzo[cd]indol core substituted with an ethyl-oxo group at position 1, a carbamothioyl linkage at position 6, and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. This structure combines electron-rich (pyrrolidine) and electron-withdrawing (sulfonyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-2-29-21-13-12-20(18-6-5-7-19(22(18)21)24(29)31)26-25(34)27-23(30)16-8-10-17(11-9-16)35(32,33)28-14-3-4-15-28/h5-13H,2-4,14-15H2,1H3,(H2,26,27,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLNBSULGWQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its complex structure, exhibits various biological activities that are crucial for its evaluation as a drug candidate.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 322.38 g/mol. The structure features an indole core fused with a benzene ring and includes both amide and sulfonamide functional groups, which are instrumental in its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibitors can disrupt tumor growth.
2. Receptor Modulation:
It can modulate the activity of various receptors, influencing cellular signaling pathways. For example, it has been shown to interact with nuclear hormone receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which is implicated in autoimmune diseases and cancer progression .
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
RORγ Antagonism Study:
A study involved virtual screening and subsequent testing of the compound's ability to inhibit RORγ. The results showed significant inhibition with micromolar IC50 values, indicating its potential as a therapeutic agent for Th17-mediated autoimmune diseases . -
Antitumor Efficacy:
In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, suggesting its role as a potential anticancer drug. -
Inflammation Reduction:
Another investigation focused on the anti-inflammatory properties of this compound, where it was found to lower levels of pro-inflammatory cytokines in treated cells, supporting its use in inflammatory conditions .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Compound A shares structural motifs with several derivatives reported in the literature. Key analogues include:
Table 1: Structural Analogues of Compound A
Key Observations:
Yield and Synthetic Accessibility :
- The highest yield among analogues is 82% (, Compound 6), achieved with a thiophene-carboxamide substituent . Compound A’s pyrrolidinylsulfonyl group may reduce synthetic yield due to steric hindrance or reactivity challenges compared to smaller substituents (e.g., nitro or methoxy groups).
Melting Points: Melting points for analogues range from 168°C (3-nitrobenzamide, , Compound 5) to 246°C (thiophene derivative, , Compound 6) .
Substituent Effects :
- The pyrrolidinylsulfonyl group in Compound A introduces a cyclic amine, enhancing polarity and hydrogen-bonding capacity compared to N-ethyl-N-phenylsulfamoyl () or nitro groups (). This may improve aqueous solubility but reduce membrane permeability .
Methodological Commonalities
- Structural Characterization : Analogues in and were validated using 1H NMR, IR spectroscopy, and elemental analysis . Compound A would likely require similar techniques.
- Crystallography : SHELX software () is widely used for small-molecule refinement; its application to Compound A could resolve conformational details of the pyrrolidinylsulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
